An In-Depth Technical Guide to the Physicochemical Properties of 4-((4-Chlorophenyl)sulfonyl)aniline
An In-Depth Technical Guide to the Physicochemical Properties of 4-((4-Chlorophenyl)sulfonyl)aniline
Foreword: The Blueprint of a Building Block
In the landscape of modern drug discovery, the success of a therapeutic candidate is intrinsically linked to its physicochemical properties. These characteristics govern everything from molecular interactions at the target site to the absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. 4-((4-Chlorophenyl)sulfonyl)aniline, a diaryl sulfone, represents a pivotal structural motif and synthetic intermediate. Its rigid backbone, decorated with key functional groups—a primary aromatic amine, a sulfone linker, and a halogenated phenyl ring—makes it a versatile scaffold for the synthesis of a new generation of sulfonamide-based therapeutics.[1]
This guide moves beyond a simple data sheet. It is designed for the discerning researcher, scientist, and drug development professional. Herein, we dissect the core physicochemical properties of 4-((4-Chlorophenyl)sulfonyl)aniline, not merely as static values, but as dynamic indicators of its chemical behavior and therapeutic potential. We will explore the causality behind experimental choices and provide robust, self-validating protocols for the empirical determination of these critical parameters. Every piece of data, every method, is a crucial line in the blueprint of this valuable chemical entity.
Section 1: Chemical Identity and Structural Architecture
The foundation of any chemical investigation is an unambiguous understanding of the molecule's identity and structure. The spatial arrangement of atoms and functional groups dictates all other properties.
Molecular Structure and Key Functional Groups
The structure of 4-((4-Chlorophenyl)sulfonyl)aniline features three key regions: the aniline ring, which provides a nucleophilic handle for further derivatization; the electron-withdrawing sulfonyl bridge, which influences the acidity of the amine and the overall electronic profile; and the chlorophenyl ring, which contributes to the molecule's lipophilicity and can engage in specific binding interactions.
Caption: Molecular structure and key functional groups.
Core Identification Data
Summarizing the fundamental identifiers for this compound is essential for accurate documentation, procurement, and regulatory submission.
| Property | Value | Source(s) |
| CAS Number | 7146-68-1 | [1] |
| Molecular Formula | C₁₂H₁₀ClNO₂S | [1][2] |
| Molecular Weight | 267.73 g/mol | [1] |
| IUPAC Name | 4-((4-chlorophenyl)sulfonyl)aniline | [2] |
| SMILES | C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)Cl | [2] |
| InChI | InChI=1S/C12H10ClNO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,14H2 | [2] |
Section 2: Physical State and Thermal Behavior
The physical properties, such as melting and boiling points, are primary indicators of purity and inform decisions on handling, formulation, and storage. Thermal analysis reveals the compound's stability under heat, a critical factor for drug substance processing and shelf-life determination.
Melting Point
The melting point is a sharp, well-defined temperature range for a pure crystalline solid. A depressed and broad melting range is a strong indicator of impurities.[3] While a specific experimental value for 4-((4-Chlorophenyl)sulfonyl)aniline is not available in the cited literature, its determination is a fundamental step in characterization.
This protocol describes the use of a standard digital melting point apparatus.
-
Sample Preparation: Finely crush a small amount of the crystalline compound using a mortar and pestle to ensure uniform heat transfer.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 1-2 mm is ideal.[4]
-
Apparatus Setup: Place the loaded capillary into the heating block of the apparatus.
-
Rapid Preliminary Scan: Heat the sample rapidly (10-15 °C/min) to get an approximate melting range. This saves time in subsequent, more accurate measurements.
-
Accurate Determination: Using a fresh sample, heat the block to about 20 °C below the approximate melting point found in the preliminary scan.
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[3]
-
Data Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last crystal melts. The melting point is reported as the T1-T2 range.
-
Validation: Conduct the measurement in triplicate to ensure reproducibility.
Boiling Point
The boiling point provides a measure of the volatility of a compound. For high molecular weight solids like this one, it is often determined under reduced pressure to prevent decomposition at high temperatures.
-
Boiling Point: 466.4 °C at 760 mmHg[1]
Causality Insight: The high boiling point is a direct consequence of the strong intermolecular forces present, including dipole-dipole interactions from the polar sulfonyl group and hydrogen bonding involving the aniline moiety, as well as the significant molecular weight.
Thermal Stability: TGA and DSC
Understanding a compound's response to heat is paramount for safe handling and for designing stable pharmaceutical formulations. Thermogravimetric Analysis (TGA) measures changes in mass with temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions.[5]
-
Expected TGA Profile: For a pure, anhydrous, and non-solvated sample of 4-((4-Chlorophenyl)sulfonyl)aniline, the TGA curve would be expected to show a flat baseline until the onset of thermal decomposition, at which point a sharp mass loss would occur. The absence of mass loss at lower temperatures (e.g., < 150 °C) would confirm the lack of volatile solvents or water.
-
Expected DSC Profile: The DSC thermogram would show a sharp endothermic peak corresponding to the melting of the crystalline solid.[6] The temperature of this peak should align with the melting point determination. The absence of other thermal events prior to melting would further support the purity and single polymorphic form of the sample.
Simultaneous Thermal Analysis (STA) instruments can perform TGA and DSC measurements concurrently on the same sample, ensuring identical conditions and providing richer, more reliable data.[7]
-
Instrument Calibration: Calibrate the instrument for mass (TGA) using standard weights and for temperature and enthalpy (DSC) using certified reference materials (e.g., Indium).
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate crucible (e.g., aluminum or alumina).
-
Atmosphere Control: Place the crucible in the instrument furnace. Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[8]
-
Thermal Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 25 °C to 600 °C) at a linear heating rate, typically 10 °C/min.
-
Data Acquisition: Record the sample mass (TGA), differential heat flow (DSC), and temperature continuously throughout the experiment.
-
Data Analysis:
-
TGA Curve: Analyze the % mass vs. temperature plot to identify the onset temperature of decomposition and any residual mass.
-
DSC Curve: Analyze the heat flow vs. temperature plot to identify the melting point (peak temperature of the endotherm) and the enthalpy of fusion (area under the melting peak).
-
Caption: Workflow for Simultaneous TGA-DSC Analysis.
Section 3: Solubility and Partitioning Behavior
Solubility is a gatekeeper property in drug development. A compound must have adequate aqueous solubility for absorption and distribution, yet also possess sufficient lipophilicity to cross biological membranes.
Aqueous and Organic Solubility
Specific quantitative solubility data for 4-((4-Chlorophenyl)sulfonyl)aniline is not widely published. However, based on its structure—a large, predominantly non-polar aromatic framework with polar amine and sulfone groups—it is expected to be poorly soluble in water and more soluble in polar organic solvents like ethanol, methanol, acetone, and DMSO.[9]
This method determines the saturation solubility of a compound in a given solvent system, which is a critical parameter for preclinical development.
-
System Setup: Add an excess amount of the compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, or an organic solvent) in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium at saturation.[9]
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filtration: Filter the aliquot through a fine-pore filter (e.g., 0.22 µm) that is compatible with the solvent and does not bind the compound.
-
Quantification: Dilute the filtered sample with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV (see Section 4.4).
-
Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.
Lipophilicity: Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is the primary measure of a molecule's lipophilicity. It is a key predictor of membrane permeability, protein binding, and overall ADME properties. A LogP value between 1 and 3 is often considered optimal for oral drug candidates.
-
Predicted XlogP: 2.6[2]
Causality Insight: This predicted value is consistent with the molecule's structure. The two aromatic rings and the chlorine atom contribute significantly to its lipophilicity, while the polar -NH₂ and -SO₂- groups provide some hydrophilic character. A value of 2.6 suggests that the compound has a favorable balance of lipophilicity and hydrophilicity, making it a promising scaffold for developing orally bioavailable drugs.
Section 4: Spectroscopic and Chromatographic Profile
Spectroscopic and chromatographic techniques provide a "fingerprint" of the molecule, confirming its identity, structure, and purity.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems.
-
Expected Absorption: Aromatic amines and sulfones exhibit characteristic UV absorption.[10] 4-((4-Chlorophenyl)sulfonyl)aniline is expected to show strong absorbance maxima (λ_max) in the UV region, likely between 250-300 nm, corresponding to π→π* transitions within the aromatic rings. The exact position and intensity can be influenced by the solvent polarity.
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol or ethanol).
-
Sample Preparation: Prepare a dilute stock solution of the compound of known concentration (e.g., 1 mg/mL). Further dilute this stock to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0 AU (Absorbance Units) to ensure linearity.
-
Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.[11]
-
Baseline Correction: Perform a baseline correction with the blank cuvette in both the sample and reference beams.
-
Spectrum Acquisition: Place the sample cuvette in the sample beam and acquire the spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), which is useful for future quantification.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of the bonds within a molecule, providing definitive identification of the functional groups present.
-
Expected Characteristic Peaks:
-
N-H Stretching: Two distinct bands in the region of 3350-3500 cm⁻¹ are expected for the primary amine (-NH₂).
-
S=O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the sulfone group (-SO₂-) are expected around 1310-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.[12][13]
-
Aromatic C=C Stretching: Multiple bands of medium intensity in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretching: A band in the fingerprint region, typically around 1090 cm⁻¹.
-
S-N Stretching: A band in the region of 895-915 cm⁻¹.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of an organic molecule by probing the chemical environment of ¹H and ¹³C nuclei.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
Aromatic Protons: A complex series of signals in the aromatic region (approx. 6.5-8.0 ppm). The protons on the aniline ring will appear as two doublets (AA'BB' system), likely at a higher field (more shielded) than the protons on the chlorophenyl ring. The protons on the chlorophenyl ring will also appear as two doublets.
-
Amine Protons (-NH₂): A broad singlet that is exchangeable with D₂O, likely appearing around 5.0-6.0 ppm. Its chemical shift can be concentration and temperature-dependent.
-
-
Expected ¹³C NMR Signals (in DMSO-d₆):
-
Aromatic Carbons: Multiple signals in the range of 115-150 ppm. The carbon attached to the nitrogen (C-NH₂) will be distinct, as will the carbons attached to the sulfone group (C-SO₂) and the chlorine atom (C-Cl).
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for determining the purity of a drug substance and for quantifying its concentration in various matrices. A reverse-phase HPLC (RP-HPLC) method is typically suitable for a molecule of this polarity.
-
System: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[14]
-
Mobile Phase: A gradient elution is often necessary for separating potential impurities.
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% of the same acid.
-
-
Gradient Program: A typical gradient might be: 0-20 min, 10% to 90% B; 20-25 min, hold at 90% B; 25-30 min, return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a λ_max determined from the UV-Vis spectrum (e.g., 270 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5-1.0 mg/mL.
-
Analysis: Inject 10 µL of the sample. The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Section 5: Ionization Constant (pKa)
The pKa value defines the extent of ionization of a molecule at a given pH. The primary amine group in 4-((4-Chlorophenyl)sulfonyl)aniline is basic and will be protonated at acidic pH.
-
Expected pKa: The pKa of aniline is approximately 4.6. The strongly electron-withdrawing sulfonyl group attached to the aniline ring is expected to significantly decrease the electron density on the nitrogen atom, making it a weaker base. Therefore, the pKa of the conjugate acid (R-NH₃⁺) of 4-((4-Chlorophenyl)sulfonyl)aniline is predicted to be lower than 4.6, likely in the range of 2-3. This is a critical parameter as it dictates the charge state of the molecule in physiological environments (e.g., stomach, blood), which in turn affects solubility, absorption, and target binding. The pKa of the related 4-chloroaniline is 3.98.[15]
Section 6: Synthesis and Implications for Drug Discovery
This compound is a key intermediate, often prepared by the reaction of 4-chloroaniline with 4-chlorophenylsulfonyl chloride or through related sulfonylation reactions.[1] Its value in drug discovery lies in the strategic combination of its physicochemical properties.
Caption: Relationship between properties and drug development.
-
Scaffold for Medicinal Chemistry: The amine group serves as a point for diversification, allowing chemists to attach various side chains to explore structure-activity relationships (SAR).
-
Favorable ADME Predictions: The predicted LogP of 2.6 is in a desirable range for oral bioavailability. The low predicted basicity (pKa) means it will be largely un-ionized at physiological pH, which aids membrane permeation.
-
Metabolic Stability: The diaryl sulfone core is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles in derivative compounds.
Conclusion
4-((4-Chlorophenyl)sulfonyl)aniline is more than just a chemical intermediate; it is a carefully balanced molecular scaffold with a promising profile for drug discovery. Its high thermal stability, favorable lipophilicity, and strategically placed functional groups provide a robust starting point for the synthesis of novel therapeutics. This guide has provided not only the known and expected physicochemical data but also the rigorous, validated experimental frameworks necessary to generate this data. For the research scientist, a thorough understanding and empirical validation of these properties are the non-negotiable first steps on the long and complex path from a building block to a breakthrough medicine.
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